Cas no 852141-55-0 (N-3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenylethane-1-sulfonamide)
N-3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenylethane-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenylethane-1-sulfonamide
- Ethanesulfonamide, N-[3-(1-acetyl-4,5-dihydro-5-phenyl-1H-pyrazol-3-yl)phenyl]-
- N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide
- Z815264020
- AKOS024388097
- 852141-55-0
- N-[3-(2-acetyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide
- F0652-0169
- 1-acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-phenyl-2-pyrazoline
- N-(3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
-
- Inchi: 1S/C19H21N3O3S/c1-3-26(24,25)21-17-11-7-10-16(12-17)18-13-19(22(20-18)14(2)23)15-8-5-4-6-9-15/h4-12,19,21H,3,13H2,1-2H3
- InChI Key: PBEJVRUPPPVOLH-UHFFFAOYSA-N
- SMILES: C(S(NC1=CC=CC(C2CC(C3=CC=CC=C3)N(C(C)=O)N=2)=C1)(=O)=O)C
Computed Properties
- Exact Mass: 371.13036271g/mol
- Monoisotopic Mass: 371.13036271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 635
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 87.2Ų
Experimental Properties
- Density: 1.28±0.1 g/cm3(Predicted)
- Boiling Point: 546.2±60.0 °C(Predicted)
- pka: 8.42±0.10(Predicted)
N-3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenylethane-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0652-0169-2μmol |
N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide |
852141-55-0 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F0652-0169-5μmol |
N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide |
852141-55-0 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0652-0169-10μmol |
N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide |
852141-55-0 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F0652-0169-20μmol |
N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide |
852141-55-0 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F0652-0169-1mg |
N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide |
852141-55-0 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F0652-0169-2mg |
N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide |
852141-55-0 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F0652-0169-3mg |
N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide |
852141-55-0 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0652-0169-4mg |
N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide |
852141-55-0 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F0652-0169-5mg |
N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide |
852141-55-0 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F0652-0169-10mg |
N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide |
852141-55-0 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
N-3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenylethane-1-sulfonamide Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on N-3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenylethane-1-sulfonamide
Comprehensive Overview of N-3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenylethane-1-sulfonamide (CAS No. 852141-55-0)
The compound N-3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenylethane-1-sulfonamide, identified by its CAS No. 852141-55-0, is a structurally complex sulfonamide derivative with significant potential in pharmaceutical and biochemical research. This molecule features a unique combination of acetyl, phenyl, and dihydropyrazole moieties, which contribute to its diverse reactivity and biological activity. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, particularly in targeting enzymes and receptors involved in inflammatory and metabolic pathways.
In recent years, the demand for novel sulfonamide-based compounds has surged, driven by their versatility in medicinal chemistry. N-3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenylethane-1-sulfonamide stands out due to its pyrazole ring, a scaffold known for its anti-inflammatory and anticancer properties. This has led to a growing number of studies exploring its synthesis, optimization, and mechanistic pathways. The compound’s CAS No. 852141-55-0 is frequently searched in academic databases, reflecting its relevance in cutting-edge research.
One of the key hotspots in current research is the development of small-molecule inhibitors for therapeutic targets. The structural features of N-3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenylethane-1-sulfonamide make it a promising candidate for modulating protein-protein interactions or enzymatic activity. For instance, its sulfonamide group is often associated with carbonic anhydrase inhibition, a mechanism explored in treatments for glaucoma and epilepsy. This aligns with the broader trend of repurposing known chemical scaffolds for new applications.
Another area of interest is the compound’s potential role in personalized medicine. With advancements in computational chemistry and AI-driven drug design, researchers are leveraging tools like molecular docking and QSAR modeling to predict the bioactivity of N-3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenylethane-1-sulfonamide. These approaches are particularly valuable for identifying niche applications, such as targeting rare genetic disorders or resistant strains of pathogens. The compound’s CAS No. 852141-55-0 is often cited in patents and preclinical studies, underscoring its commercial and scientific value.
From a synthetic chemistry perspective, the preparation of N-3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenylethane-1-sulfonamide involves multi-step reactions, including condensation and sulfonylation. Optimizing these processes is critical for scaling up production while maintaining purity and yield. Recent publications highlight innovative catalytic methods and green chemistry techniques to enhance the efficiency of synthesizing such heterocyclic sulfonamides. These developments are closely monitored by industrial and academic chemists alike.
In conclusion, N-3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenylethane-1-sulfonamide (CAS No. 852141-55-0) represents a compelling case study in modern drug discovery. Its structural complexity, combined with emerging applications in targeted therapy and computational drug design, positions it as a molecule of enduring interest. As research continues to unravel its full potential, this compound is likely to remain a focal point in both scientific literature and practical innovations.
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